molecular formula C22H25N5O3S B11393771 N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11393771
M. Wt: 439.5 g/mol
InChI Key: JSZCYAHILMRIFC-UHFFFAOYSA-N
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Description

N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolothiadiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazine derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.

Scientific Research Applications

N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.

Comparison with Similar Compounds

N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other triazolothiadiazine derivatives:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

These compounds share similar structural features but differ in the position of the triazole and thiadiazine rings.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N,6-bis(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5O3S/c1-4-5-18-24-25-22-27(18)26-19(14-6-10-16(29-2)11-7-14)20(31-22)21(28)23-15-8-12-17(30-3)13-9-15/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28)

InChI Key

JSZCYAHILMRIFC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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